molecular formula C14H11FO2S B2738680 2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid CAS No. 672290-91-4

2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid

Cat. No. B2738680
CAS RN: 672290-91-4
M. Wt: 262.3
InChI Key: PTQQBHWWGZQWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluorophenyl)methylsulfanyl]benzoic acid, also known as FMSB, is a chemical compound that has shown significant potential in scientific research applications. This compound is commonly used in the synthesis of other chemical compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Enzymatic Metabolism

2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid and its derivatives are involved in enzymatic metabolic pathways, highlighting their potential for pharmacological applications. For example, the metabolism of a novel antidepressant was investigated, revealing the compound's oxidation to various metabolites, including a benzoic acid derivative, by cytochrome P450 enzymes and other enzymes such as alcohol and aldehyde dehydrogenases. This study underscores the role of 2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid derivatives in drug metabolism and their potential interactions with enzymatic pathways (Hvenegaard et al., 2012).

Environmental Remediation

Compounds related to 2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid have been studied for their applicability in environmental remediation, particularly in the degradation of persistent organic pollutants. Research into the heat-activated persulfate oxidation of perfluorinated compounds suggests potential methodologies for groundwater remediation, indicating the broader environmental applications of such compounds (Park et al., 2016).

Chemical Synthesis and Modification

The chemical synthesis and modification of benzothiazole derivatives, which are structurally related to 2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid, demonstrate the compound's versatility in creating novel molecules with potential therapeutic uses. Techniques such as fluoroalkylative aryl migration showcase innovative approaches to molecular modification, expanding the chemical repertoire for drug development and other applications (He et al., 2015).

Antimicrobial Activity

Derivatives of 2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid have been explored for their antimicrobial properties, particularly against Helicobacter pylori, a major gastric pathogen. This research highlights the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Carcanague et al., 2002).

Material Science Applications

In the field of material science, compounds structurally related to 2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid have been utilized in the synthesis of high-refractive-index polyimides. These materials have significant applications in optoelectronics, demonstrating the compound's utility beyond biomedical research (Tapaswi et al., 2015).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQQBHWWGZQWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Fluorophenyl)methyl]sulfanyl}benzoic acid

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